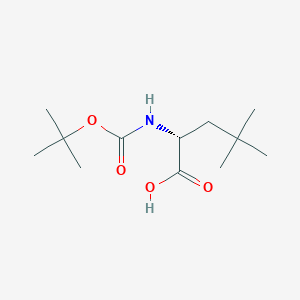

Boc-β-叔丁基-D-丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

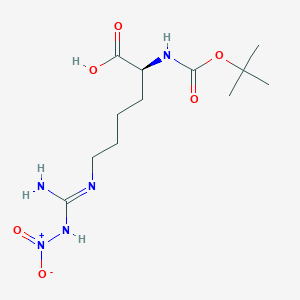

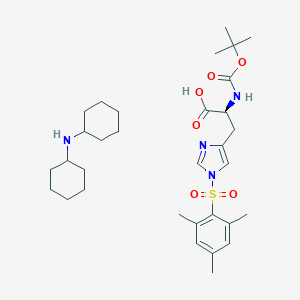

“®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid” is a type of amino acid derivative. It is often used in organic synthesis due to its multiple reactive groups . It is a white to off-white solid at room temperature .

Synthesis Analysis

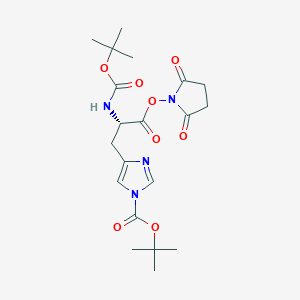

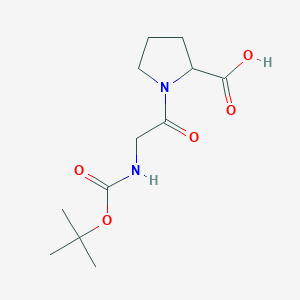

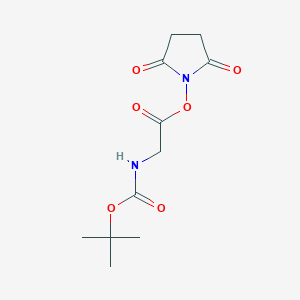

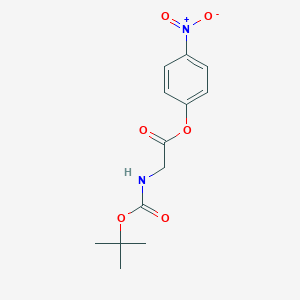

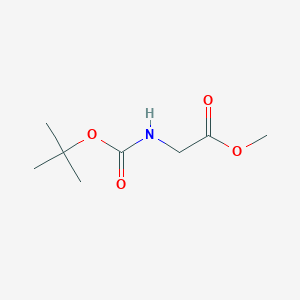

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs). These are prepared by neutralizing imidazolium hydroxide with commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .Chemical Reactions Analysis

In the context of dipeptide synthesis, the distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.23 . It is a white to off-white solid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .科学研究应用

肽合成与氨基酸衍生物

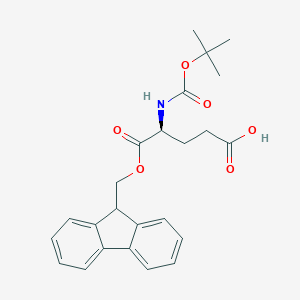

Boc-β-叔丁基-D-丙氨酸是肽合成中必不可少的中间体。该化合物含有的叔丁氧羰基 (Boc) 基团广泛用作多步反应和肽组装中的胺保护基团。在肽合成过程中,Boc 基团暂时屏蔽氨基,从而可以选择性地对其他位点进行功能化。 研究人员利用 Boc-β-叔丁基-D-丙氨酸构建复杂的肽,包括用于药物开发、生物缀合和结构研究的特定序列肽 .

使用深共熔溶剂 (DES) 进行 N-Boc 脱保护

传统上,去除 Boc 基团需要苛刻的条件,例如高酸度、昂贵的试剂和有害溶剂。然而,最近的进展提出了一种更环保、更可持续的方法。研究人员开发了一种使用氯化胆碱/对甲苯磺酸深共熔溶剂 (DES) 进行 N-Boc 脱保护的方法。这种策略可以从各种衍生物中有效去除 Boc 基团,从而获得极高的产率。 基于 DES 的脱保护在环境影响、简便性和更短的反应时间方面具有优势 .

绿色化学与可持续合成

Boc-β-叔丁基-D-丙氨酸符合绿色化学的原则,强调使用环保工艺和试剂。随着化学工业努力实现可持续性,最大限度地减少环境影响的 Boc 脱保护方法变得越来越有价值。 研究人员正在探索创新方法,使 Boc 除去变得实用、清洁和环保 .

β-丙氨酸的生物技术生产

β-丙氨酸是一种非蛋白质氨基酸,在各种生物过程中发挥着至关重要的作用。虽然 Boc-β-叔丁基-D-丙氨酸本身不是 β-丙氨酸,但对其的研究有助于理解氨基酸合成途径。研究人员正在调查天然微生物合成 β-丙氨酸的能力,并探索其生物技术生产方法。 虽然没有直接关系,但 Boc-β-叔丁基-D-丙氨酸的中间体状态使其与更广泛的氨基酸研究相关联 .

使用 Boc 基团的双重保护策略

Boc-β-叔丁基-D-丙氨酸是用于双重保护策略的多功能工具箱的一部分。二叔丁基二碳酸酯 (Boc2O) 是一种用于制备各种 Boc 衍生物的极佳试剂。研究人员已经使用 Boc2O 将内酰胺转化为 ω-氨基酸,证明了其在复杂转化中的效用。 通过将 Boc 保护与其他官能团结合,科学家可以创建定制的合成砌块,用于有机合成和药物设计 .

安全和危害

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

未来方向

The use of AAILs in organic synthesis, particularly in peptide synthesis, is a promising area of research. The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a significant step in this direction .

作用机制

Target of Action

Boc-beta-t-butyl-D-alanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid or Boc-D-NptGly-OH, is primarily used as an intermediate in the synthesis of peptides and other amino acids

Mode of Action

As an intermediate, Boc-beta-t-butyl-D-alanine’s primary role is in the synthesis of peptides and other amino acids . It is often used in peptide synthesis where it can be incorporated into a peptide chain and later removed through acidolysis .

Result of Action

The primary result of Boc-beta-t-butyl-D-alanine’s action is the synthesis of peptides and other amino acids . These peptides and amino acids can then go on to have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

The efficacy and stability of Boc-beta-t-butyl-D-alanine can be influenced by various environmental factors. For example, the compound is stable under normal room temperature conditions . g, temperature, pH) to proceed efficiently.

属性

IUPAC Name |

(2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427333 |

Source

|

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112695-98-4 |

Source

|

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。